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Executive Summary: The Bifunctional Scaffold

In the landscape of modern drug discovery, 2-methyl-5-iodobenzoyl chloride represents a high-
value "bifunctional linker." Its utility stems from its ability to serve as a divergent node in
convergent synthesis. The molecule possesses two distinct electrophilic sites with orthogonal
reactivity profiles:

e The Acyl Chloride (C-1): A "hard" electrophile susceptible to rapid nucleophilic acyl
substitution (amidation/esterification).

e The Aryl lodide (C-5): A "soft" electrophile primed for palladium-catalyzed cross-coupling
(Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The presence of the ortho-methyl group (C-2) is not merely structural; it provides critical steric
bulk that can lock conformation (atropisomerism) and improve metabolic stability by blocking
the hydrolytic vulnerability of the adjacent amide bond.
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Structural Specifications & Reactivity Profile

Chemical Identity[1][2][3]

e IUPAC Name: 2-methyl-5-iodobenzoyl chloride
» Molecular Formula: CsHeCIlIO

e Molecular Weight: 280.49 g/mol

o Precursor Identity: Derived from 2-methyl-5-iodobenzoic acid (CAS: 54527-84-3).

e Physical State: Typically a low-melting yellow solid or viscous oil; highly moisture-sensitive.

Electronic & Steric Analysis

Feature Electronic Effect Steric Effect
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Synthesis Protocol: Generation from Acid Precursor

Due to its hydrolytic instability, 2-methyl-5-iodobenzoyl chloride is rarely stored for long periods.
It is best synthesized de novo or in situ from 2-methyl-5-iodobenzoic acid.

Reagent Selection: Thionyl Chloride vs. Oxalyl Chloride
While Thionyl Chloride (

) is cost-effective, Oxalyl Chloride ((

) is the superior choice for high-value intermediates to avoid thermal deiodination or harsh
reflux conditions.

Validated Protocol (Oxalyl Chloride Method)

Objective: Convert 10.0 g of 2-methyl-5-iodobenzoic acid to the acid chloride.

Reagents:

2-methyl-5-iodobenzoic acid (1.0 equiv)

Oxalyl chloride (1.2 equiv)[2]

DMF (Dimethylformamide) (Catalytic, 0.05 equiv)

Dichloromethane (DCM) (Anhydrous, 10 volumes)

Step-by-Step Methodology:

e Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
a nitrogen inlet.

e Slurry Formation: Charge the RBF with 2-methyl-5-iodobenzoic acid (10.0 g) and anhydrous
DCM (100 mL). The acid may not fully dissolve initially.

o Catalyst Addition: Add catalytic DMF (approx. 3-5 drops). Note: DMF forms the reactive
Vilsmeier-Haack intermediate, essential for rapid conversion at room temperature.
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Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride dropwise via syringe over 15
minutes. Gas evolution (

) will be vigorous.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours.
The solution should become homogenous and turn clear/yellow.

Quality Control (In-Process): Aliquot 50 pL into MeOH. Check LCMS for the methyl ester
(formed instantly). Disappearance of the Acid peak confirms conversion.

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to
remove DCM and excess oxalyl chloride.

Azeotrope: Add 20 mL of anhydrous toluene and re-evaporate to remove trace HCI.

Result: The residue is the crude 2-methyl-5-iodobenzoyl chloride, ready for immediate
coupling.

Mechanism of Synthesis (DMF Catalysis)

The following diagram illustrates the Vilsmeier-Haack pathway utilized in this protocol.

2-Methyl-5-iodobenzoic Acid 2-Methyl-5-iodobenzoyl Chloride
(Solid Precursor) w} w (Reactive Electrophile)

w" Activated Imidoyl Chloride

Elimination

Oxalyl Chloride ___Forms Active Species DMF Catalyst

(Vilsmeier Intermediate) Gases: CO, CO2, HCI

Click to download full resolution via product page

Caption: Catalytic cycle converting the benzoic acid to acid chloride via the Vilsmeier-Haack
intermediate.
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Synthetic Utility in Medicinal Chemistry[2][6][7][8][9]

This scaffold is particularly ubiquitous in the synthesis of Kinase Inhibitors and SGLT2
Inhibitors. The synthetic logic typically follows a "Head-to-Tail" construction.

Divergent Synthesis Strategy

The order of operations is critical.

o Path A (Standard): Amide formation first. The lodine survives the mild basic conditions of
acylation.

o Path B (Rare): Suzuki coupling first. This requires protecting the carboxylic acid (as an
ester), coupling, hydrolyzing, and then forming the chloride. Therefore, using the pre-formed
2-methyl-5-iodobenzoyl chloride implies Path A is intended.

Application: Synthesis of Biaryl Amide Kinase Inhibitors

Reaction: Schotten-Baumann or Anhydrous Amidation.

Substrate: 2-Methyl-5-iodobenzoyl chloride (Crude from Section 3.2).

Nucleophile: Heterocyclic amine (e.g., aminopyridine, aniline derivative).

Base: Diisopropylethylamine (DIPEA) or Pyridine.

Solvent;: DCM or THF.

Mechanism: The nucleophilic amine attacks the carbonyl carbon. The tetrahedral intermediate
collapses, expelling chloride.[3] The ortho-methyl group prevents "flat" conjugation, forcing the
amide bond out of plane with the phenyl ring. This non-planar conformation is often essential
for fitting into the ATP-binding pocket of kinases (e.g., B-RAF, BCR-ABL).

Subsequent Functionalization (The lodine Handle)

Once the amide is formed, the 5-iodo position serves as the handle for library generation.

o Suzuki-Miyaura: Coupling with aryl boronic acids to extend the scaffold.
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e Sonogashira: Coupling with terminal alkynes.

» Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).

2-Methyl-5-iodobenzoyl Chloride

+ R-NH2 / Base
Retains Iodine)

Amide Intermediate
(Stable Scaffold)

Step 2: Cross-Cqgupling (The Library)

Biaryl Product Alkynyl Product Amino-Aryl Product

(Suzuki) (Sonogashira) (Buchwald)
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Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the acid chloride and
aryl iodide.

Handling, Safety, and Analytics
Safety Profile

e Hazards: Causes severe skin burns and eye damage (H314).[4][1][5][6] Reacts violently with
water (EUHO014).

e Lachrymator: As a benzoyl chloride derivative, it is a potent lachrymator. All operations must
occur in a functioning fume hood.[7]

o Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Decomposes to the acid and HCI
upon exposure to moist air.
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Analytical Characterization Data (Reference)

When validating the synthesis of the intermediate:

Technique Expected Signal Interpretation

Sharp, strong Carbonyl (C=0)
FT-IR ~1770- 1785 cm™! stretch. (Shifted higher than
the acid's ~1680 cm~1).

1H NMR 0 2.45 (s, 3H) Methyl group singlet.

Aromatic protons. Look for the

ortho-coupling doublet (H-3/H-
1H NMR 0 7.0-8.2(m, 3H) ) )

4) and meta-coupling singlet

(H-6).

In methanol, converts to
LC-MS [M+MeOH-CI]* methyl ester. Mass observed
will be Methyl Ester (MW 276).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

8/9

Tech Support


https://fluorochem.co.uk/product/F863871/
https://orgprepdaily.wordpress.com/2007/07/25/2-chloro-5-iodobenzoic-acid-tert-butyl-ester/
https://m.youtube.com/watch?v=M5I6jhC6qzc
https://www.tcichemicals.com/KR/ko/documentSearch/productSDSSearchDoc?productCode=I0402&langSelector=en&selectedCountry=KR
https://www.sigmaaldrich.com/US/en/sds/aldrich/252123
https://www.tcichemicals.com/BE/en/sds/I0402_EU_6N.pdf
https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/
https://www.benchchem.com/product/b174534/docs#chemical-structure-synthetic-utility-of-2-methyl-5-iodobenzoyl-chloride
https://www.benchchem.com/product/b174534/docs#chemical-structure-synthetic-utility-of-2-methyl-5-iodobenzoyl-chloride
https://www.benchchem.com/product/b174534/docs#chemical-structure-synthetic-utility-of-2-methyl-5-iodobenzoyl-chloride
https://www.benchchem.com/product/b174534/docs#chemical-structure-synthetic-utility-of-2-methyl-5-iodobenzoyl-chloride
https://www.benchchem.com/product/b174534?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174534?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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